molecular formula C9H13N5O B12900802 1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone CAS No. 1854-51-9

1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone

Cat. No.: B12900802
CAS No.: 1854-51-9
M. Wt: 207.23 g/mol
InChI Key: VFTZTENCEGKBHO-UHFFFAOYSA-N
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Description

1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone is a chemical compound with a complex bicyclic structure It belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities

Preparation Methods

The synthesis of 1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyrimidine core, followed by functionalization to introduce the ethanone group. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing techniques such as crystallization and chromatography for purification .

Chemical Reactions Analysis

1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

    Medicine: Due to its inhibitory effects on CDKs, it is being investigated as a potential anticancer agent, showing promise in preclinical studies.

    Industry: The compound’s unique structure makes it a valuable intermediate in the production of various chemical products

Mechanism of Action

The mechanism of action of 1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone involves its interaction with molecular targets such as cyclin-dependent kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to disruption of the cell cycle and induction of apoptosis in cancer cells. This inhibition is achieved through competitive binding, where the compound competes with natural substrates of the enzyme .

Comparison with Similar Compounds

1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, particularly its potent inhibitory effects on cyclin-dependent kinases.

Properties

CAS No.

1854-51-9

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

1-(2,4-diamino-7-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C9H13N5O/c1-4-7-6(3-14(4)5(2)15)8(10)13-9(11)12-7/h4H,3H2,1-2H3,(H4,10,11,12,13)

InChI Key

VFTZTENCEGKBHO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1C(=O)C)C(=NC(=N2)N)N

Origin of Product

United States

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